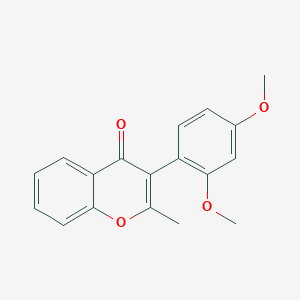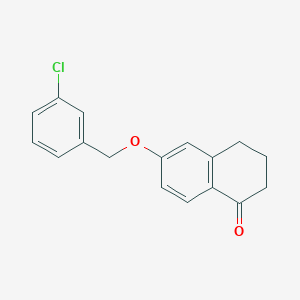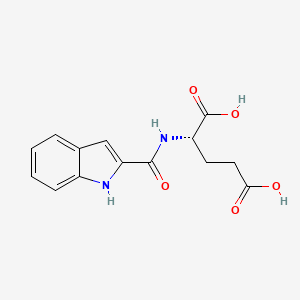![molecular formula C14H9ClN2O3 B11838654 5-((3-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione](/img/structure/B11838654.png)
5-((3-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((3-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a chlorophenyl group and a methyl group attached to the isoxazole ring, making it a unique and interesting molecule for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cycloisomerization of α,β-acetylenic oximes catalyzed by gold(III) chloride (AuCl₃), which leads to substituted isoxazoles in good yields under moderate reaction conditions . Another method involves the oxidation of propargylamines to the corresponding oximes followed by copper(I) chloride (CuCl)-mediated intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of tert-butyl nitrite or isoamyl nitrite enables an efficient, one-pot approach for the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions .
Análisis De Reacciones Químicas
Types of Reactions
5-((3-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, amines, and other derivatives depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-((3-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-((3-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-3-(4-chlorophenyl)isoxazole: A similar compound with an amino group instead of the chlorophenyl group.
3-Amino-5-methylisoxazole: Another related compound with an amino group and a methyl group attached to the isoxazole ring.
Uniqueness
5-((3-Chlorophenyl)amino)-3-methylbenzo[c]isoxazole-4,7-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group and the methyl group on the isoxazole ring makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C14H9ClN2O3 |
|---|---|
Peso molecular |
288.68 g/mol |
Nombre IUPAC |
5-(3-chloroanilino)-3-methyl-2,1-benzoxazole-4,7-dione |
InChI |
InChI=1S/C14H9ClN2O3/c1-7-12-13(17-20-7)11(18)6-10(14(12)19)16-9-4-2-3-8(15)5-9/h2-6,16H,1H3 |
Clave InChI |
PCNOQAJZQMDKED-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=NO1)C(=O)C=C(C2=O)NC3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Indolo[2,3-a]quinolizin-2(1H)-one, 3-acetyl-3,4,6,7,12,12b-hexahydro-](/img/structure/B11838589.png)
![9-Tert-butyl 3-methyl 9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B11838597.png)






![Ethyl 5,7-dimethyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11838634.png)
![3-Chloro-2-(methylsulfonyl)benzo[f]quinoxaline](/img/structure/B11838635.png)
![(4A'S,8A'R)-1'-Benzyloctahydro-1'H-spiro[[1,3]dioxolane-2,6'-quinoline]](/img/structure/B11838642.png)

![1-{4-[(2,7-Dimethyl-1,8-naphthyridin-4-yl)amino]phenyl}ethan-1-one](/img/structure/B11838656.png)
